Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Description
This compound features a rigid tricyclic core (4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene) substituted with two chlorine atoms at positions 5 and 12. A piperidine ring is fused via a conjugated ylidene bond at position 2 of the tricyclic system, with an ethyl carboxylate group at the 1-position of the piperidine. The dichloro substituents enhance electron-withdrawing effects, influencing reactivity and binding interactions.
Properties
IUPAC Name |
ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O2/c1-2-28-22(27)26-11-9-14(10-12-26)20-18-7-6-17(23)13-16(18)4-3-15-5-8-19(24)25-21(15)20/h5-8,13H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOORTOQZRUGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)Cl)C=C(C=C3)Cl)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
2-ChloroLoratadine, also known as Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate, is a derivative of Loratadine. Loratadine is a second-generation antihistamine. The primary targets of Loratadine are the H1 histamine receptors . These receptors play a crucial role in allergic reactions, and their inhibition helps manage symptoms of allergic rhinitis and urticaria.
Mode of Action
2-ChloroLoratadine, like Loratadine, acts as a selective inverse agonist for peripheral H1 histamine receptors. When an allergic reaction occurs, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and watery eyes. 2-ChloroLoratadine intervenes by blocking this binding, effectively halting the allergic reaction.
Biochemical Pathways
It is known that the compound’s action on h1 histamine receptors disrupts the typical histamine-mediated biochemical pathways involved in allergic reactions.
Pharmacokinetics
Loratadine is rapidly absorbed after ingestion, with its effects kicking in within 1-2 hours. It is then metabolized to its active form, desloratadine, which contributes significantly to allergy relief. Loratadine’s elimination half-life is around 8 hours.
Result of Action
The result of 2-ChloroLoratadine’s action is the alleviation of allergy symptoms. By blocking the binding of histamine to H1 receptors, it prevents the cascade of events that lead to symptoms such as sneezing, itching, and watery eyes.
Biological Activity
Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound, also known as 2-chloro loratadine, is structurally related to the well-known antihistamine loratadine and has garnered interest in medicinal chemistry for its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 550.1 g/mol. The compound features a dichlorinated structure and an extended hexatriene system that may contribute to its distinct biological activities compared to its analogs.
Pharmacological Properties
Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca) has been investigated for various pharmacological properties:
- Antihistaminic Activity : Similar to loratadine, it may exhibit antihistaminic effects useful in treating allergic reactions.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that warrant further exploration.
- Interaction with Biological Targets : Research indicates that this compound interacts with several biological targets, including histamine receptors and enzymes involved in inflammatory pathways.
Synthesis and Modification
The synthesis of this compound typically requires multi-step organic reactions that necessitate careful control of reaction conditions to ensure high yields and purity. Modifications of the compound are essential for enhancing its biological activity or synthesizing analogs.
Comparative Analysis with Related Compounds
The following table summarizes the structural types and notable activities of related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca) | Tricyclic | Antihistaminic |
| Loratadine | Piperidine derivative | Antihistaminic |
| Cetirizine | Piperazine derivative | Antihistaminic |
The uniqueness of Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]) lies in its specific dichlorinated structure which may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit histamine-induced responses in cell cultures.
- Animal Models : In vivo studies using animal models have shown promising results in reducing allergic symptoms when administered at therapeutic doses.
- Mechanistic Studies : Research has elucidated the mechanisms by which this compound exerts its biological effects, including receptor binding affinity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of tricyclic heterocycles with piperidine or piperidine-derived substituents. Key structural analogues include:
Physicochemical Properties
- Solubility: Dichloro substituents and the ethyl carboxylate likely reduce aqueous solubility compared to non-halogenated analogues like 4a (polar thiazolidinedione) but improve lipid membrane permeability .
- Spectroscopic Features :
- ¹H NMR : The ylidene proton in the target compound would resonate downfield (δ ~7.5–8.0 ppm) due to conjugation with the electron-withdrawing tricyclic core, analogous to signals in 4b (δ 7.50 ppm) .
- Mass Spectrometry : Expected [M+H]+ peak at m/z ~454.3, distinct from smaller analogues like 4a (m/z 301.9) .
Pharmacological and Functional Comparisons
- Mechanistic Insights: Tricyclic Antidepressants (e.g., Nortriptyline): Inhibit serotonin/norepinephrine reuptake via tertiary amine side chains . The target compound lacks this moiety, suggesting a divergent mechanism (e.g., receptor antagonism or enzyme inhibition). Thiazolidinedione Derivatives (e.g., 4a): Polar dione groups often target metabolic enzymes (e.g., PPAR-γ). The dichloro/ester substituents in the target compound may shift activity toward CNS targets .
- Biological Activity: No direct data are provided for the target compound, but chlorinated tricyclics (e.g., 8b and 8c in ) often exhibit enhanced receptor binding affinity due to halogen-induced hydrophobicity and van der Waals interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
